

A Comparative Guide to the Photoluminescence Spectroscopy of Methylammonium Bromide Perovskites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylamine hydrobromide*

Cat. No.: *B1254693*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photoluminescence (PL) properties of methylammonium bromide (MABr, $\text{CH}_3\text{NH}_3\text{PbBr}_3$) perovskites with other commonly studied lead-halide perovskite alternatives. The information herein, supported by experimental data from recent literature, is intended to assist researchers in selecting and characterizing materials for optoelectronic applications.

Comparative Performance Data

The following table summarizes key photoluminescence metrics for methylammonium bromide perovskites and its common iodide and mixed-halide counterparts. These values can vary significantly based on material preparation, morphology (thin film vs. single crystal), and environmental conditions.

Parameter	Methylammonium Bromide (MABr)	Methylammonium Lead Iodide (MAPbI ₃)	Mixed Halide (e.g., MAPb(Br _x I _{1-x}) ₃)
Peak Emission Wavelength	~532 nm at 300 K, shifting to ~552 nm at 4.7 K[1]. The emission can also show a shoulder at around 580 nm in the cubic phase[2][3][4].	Exhibits a main emission peak that shifts with temperature, for instance from ~1.59 eV (780 nm) at 78 K to ~1.60 eV (775 nm) at 320 K[5].	Tunable over a wide range (500-800 nm) depending on the bromide/iodide ratio and temperature[6].
Photoluminescence Quantum Yield (PLQY)	Can reach up to 70% in certain formulations, such as with lead formate mixtures[7]. The PLQY is highly dependent on crystal size and surface passivation[7][8].	Generally lower than MABr in ambient conditions due to lower stability, but can be improved with additives.	Varies with composition; optimization is key to achieving high PLQY.
Charge Carrier Lifetime (τ)	Ultra-long charge carrier recombination times have been observed at low temperatures, with a maximum of 68 μ s at 10 K[9][10]. At room temperature, lifetimes are typically in the nanosecond to microsecond range[11][12].	Charge carrier lifetimes are in the range of 0.2–43.2 μ s in solar cell devices[11].	Bromine doping in MAPbI ₃ has been shown to increase charge carrier lifetimes by a factor of ~2.75[11].
Exciton Binding Energy	Relatively high, which favors excitonic recombination,	Lower than MABr, which contributes to more efficient free	Intermediate between the pure halide counterparts.

especially in nanocrystals or at low temperatures[8]. carrier generation at room temperature.

Stability	More stable in ambient air and moisture compared to MAPbI_3 [6].	Prone to degradation in the presence of moisture and oxygen.	Stability is influenced by the halide ratio, with higher bromide content generally leading to improved stability.
-----------	---	--	---

Experimental Protocol: Photoluminescence Spectroscopy

The following provides a generalized methodology for conducting steady-state and time-resolved photoluminescence spectroscopy on perovskite thin films.

1. Sample Preparation:

- Precursor Solution: Dissolve methylammonium bromide (MABr) and lead bromide (PbBr_2) in a 1:1 molar ratio in a solvent such as N,N-Dimethylformamide (DMF) to a desired concentration (e.g., 0.5 M)[1].
- Spin Coating: Dispense the precursor solution onto a cleaned substrate (e.g., glass or quartz). Spin-coat at a specific speed (e.g., 5000 rpm) for a set duration (e.g., 30 s) to form a thin film[1].
- Annealing: Thermally anneal the film at a specific temperature (e.g., 100 °C) for a defined time to promote crystallization and remove residual solvent.

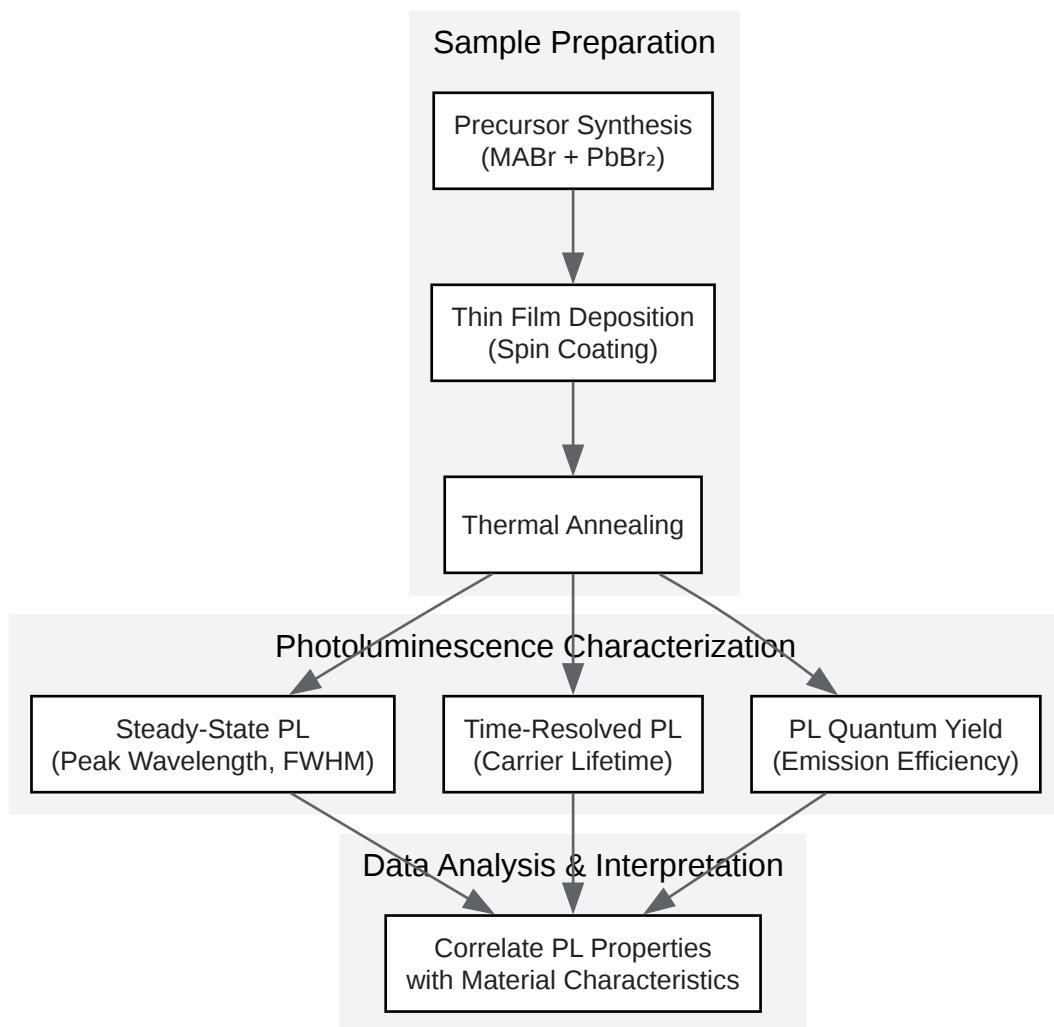
2. Steady-State Photoluminescence (PL) Spectroscopy:

- Instrumentation: Utilize a fluorescence spectrometer equipped with a continuous wave (CW) excitation source (e.g., Xenon lamp or CW laser) and a sensitive detector (e.g., a photomultiplier tube or CCD)[13].

- Excitation: Excite the sample with a wavelength shorter than its absorption edge (e.g., 405 nm or 473 nm)[2][6].
- Data Acquisition: Record the emission spectrum by scanning the detector across the expected emission wavelength range (e.g., 500-650 nm for MABr).
- Analysis: Determine the peak emission wavelength and the full width at half maximum (FWHM) of the emission peak.

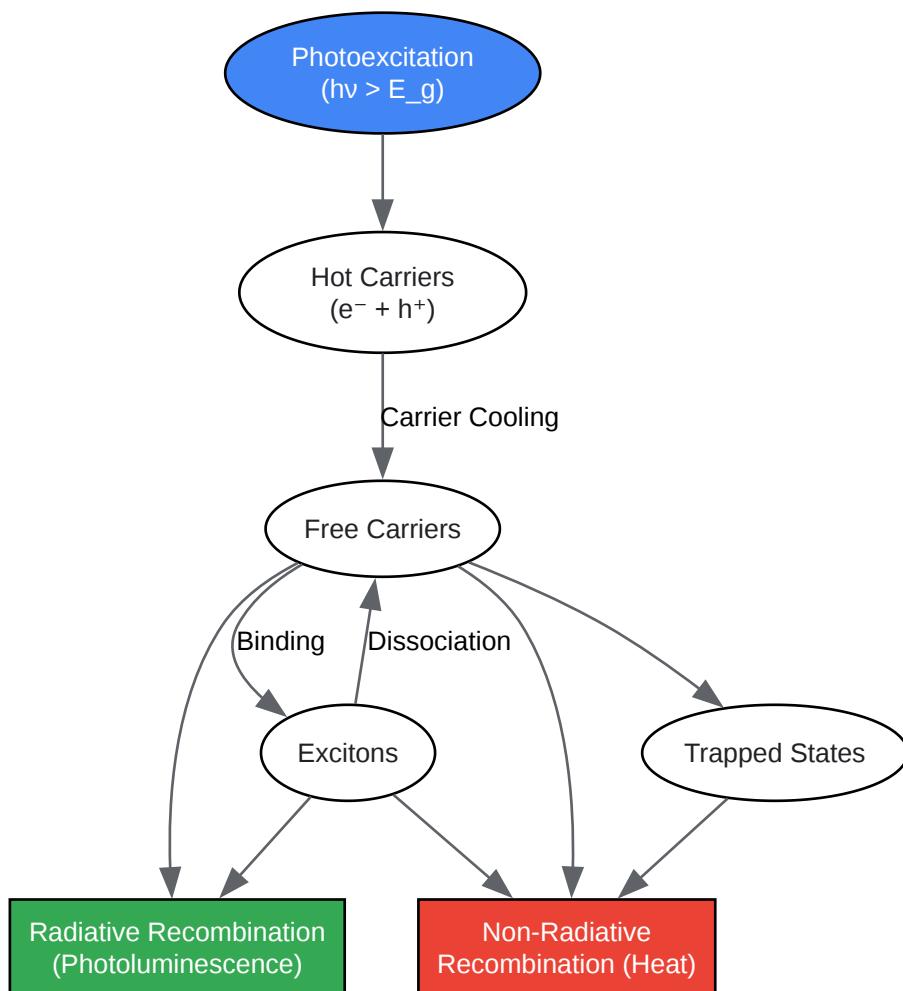
3. Time-Resolved Photoluminescence (TRPL) Spectroscopy:

- Instrumentation: Employ a time-correlated single photon counting (TCSPC) system with a pulsed laser source (picosecond or femtosecond) and a high-speed detector.
- Excitation: Excite the sample with the pulsed laser at a low repetition rate to allow for complete decay between pulses.
- Data Acquisition: Measure the decay of the photoluminescence intensity over time at the peak emission wavelength.
- Analysis: Fit the decay curve with an appropriate model (e.g., single, bi-, or tri-exponential decay) to extract the charge carrier lifetimes.


4. Photoluminescence Quantum Yield (PLQY) Measurement:

- Instrumentation: Use an integrating sphere coupled to a fluorescence spectrometer.
- Procedure:
 - Measure the emission spectrum of the excitation source with an empty integrating sphere.
 - Place the perovskite sample inside the sphere and measure the spectrum of the scattered excitation and the sample's emission.
 - Place a reference sample (with known absorptance) in the sphere and measure the spectrum of the scattered excitation.

- Calculation: The PLQY is calculated by comparing the number of photons emitted by the sample to the number of photons absorbed.


Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for photoluminescence spectroscopy and the relationships between key photophysical processes in methylammonium bromide perovskites.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for MABr perovskite synthesis and PL characterization.

[Click to download full resolution via product page](#)

Caption: Key photophysical processes in MABr perovskites following photoexcitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [fredi.hepvs.ch](https://www.fredi.hepvs.ch) [fredi.hepvs.ch]
- 9. arxiv.org [arxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [youtube.com](https://www.youtube.com) [youtube.com]
- To cite this document: BenchChem. [A Comparative Guide to the Photoluminescence Spectroscopy of Methylammonium Bromide Perovskites]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1254693#photoluminescence-spectroscopy-of-methylammonium-bromide-perovskites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com